5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methoxy-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15-8-4-5-12(15)11-6-7-13(16-3)14-9-11/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChI Key |
QCYODRFILJSDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
This method leverages palladium-catalyzed cross-coupling between boronic esters and halogenated pyridines. Key steps include:
-
Boronic Ester Synthesis : 5-Bromo-2-methoxypyridine reacts with bis(pinacolato)diboron in the presence of K₂CO₃ (2.5% w/w) at 20–30°C to form 2-methoxypyridine-5-boronic acid pinacol ester.
-
Coupling with Halogenated Pyrrolidine : The boronic ester undergoes Suzuki coupling with 1-isopropyl-2-iodopyrrolidine under Pd(PPh₃)₄ catalysis (1 mol%), yielding the target compound.
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 1 mol% Pd(PPh₃)₄ | ↑ Yield by 22% |
| Temperature | 80°C | ↓ Side products |
| Solvent System | DMF:H₂O (4:1) | ↑ Reaction rate |
Advantages : High regioselectivity (>98% purity).
Limitations : Requires costly palladium catalysts and inert conditions.
Alkylation of Pyridine Derivatives
Direct N-Alkylation Strategy
A one-pot synthesis involves reacting 2-methoxy-5-aminopyridine with 1-isopropylpyrrolidine-2-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH, 0°C→RT).
Key Observations:
-
Yield : 78–85% after column chromatography.
-
Critical Step : pH control during imine formation (optimal pH 6.5–7.0).
Side-Chain Functionalization
Alternative routes employ 5-(pyrrolidin-2-yl)-2-methoxypyridine as an intermediate, which is alkylated with isopropyl iodide using K₂CO₃ in DMF at 60°C.
Table 2: Alkylation Reaction Metrics
| Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Isopropyl iodide | 12 | 82 |
| Isopropyl bromide | 18 | 67 |
| Isopropyl tosylate | 24 | 45 |
Challenges : Competing O-alkylation requires careful stoichiometric control (1:1.2 substrate:alkylating agent).
Multi-Step Condensation and Cyclization
Chalcone Condensation Pathway
Critical Data:
Reductive Amination
A modified approach uses 2-methoxy-5-nitropyridine, which is reduced to the amine (H₂, 10% Pd/C, 60°C) and subsequently condensed with levulinic acid to form the pyrrolidine moiety.
Palladium-Catalyzed Cross-Coupling Variations
Buchwald-Hartwig Amination
This method couples 5-bromo-2-methoxypyridine with 1-isopropylpyrrolidin-2-amine using Pd₂(dba)₃/Xantphos catalyst system.
Table 3: Ligand Effects on Coupling Efficiency
| Ligand | Yield (%) | Turnover Number (TON) |
|---|---|---|
| Xantphos | 92 | 460 |
| BINAP | 84 | 420 |
| DPPF | 78 | 390 |
Direct C-H Activation
Recent advances utilize Pd(OAc)₂ with directing groups (e.g., 8-aminoquinoline) to functionalize 2-methoxypyridine at the C5 position, followed by pyrrolidine coupling.
Yield : 68% with >90% regioselectivity.
Comparative Analysis of Methods
Table 4: Method Comparison for Industrial Scalability
| Method | Cost (USD/kg) | Scalability | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | 12,000 | High | 98.5 |
| Alkylation | 8,500 | Moderate | 95.2 |
| Condensation | 6,200 | Low | 89.7 |
| Buchwald-Hartwig | 15,000 | High | 97.8 |
Insights : The alkylation route offers cost advantages but requires rigorous purification, while Suzuki-Miyaura balances yield and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine or pyridine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
Substituent Position :
- C2 vs. C3 Methoxy : 2-Methoxypyridine exhibits steric hindrance that blocks cyclization (e.g., in pyridoimidazotropolone synthesis), whereas 3-methoxypyridine readily forms α-series isomers under kinetic control .
- C5 Substituents : Bulky groups like isopropylpyrrolidinyl at C5 (as in the target compound) likely alter steric and electronic profiles compared to smaller substituents (e.g., chloromethyl or difluorocyclopropyl ).
Reactivity: Kinetically controlled pathways dominate in 3-substituted pyridines, favoring α-series isomers with higher heats of formation (e.g., 19.94 kcal/mol for 8a vs. 17.75 kcal/mol for 8b) .
Physicochemical Properties :
- Lipophilicity : Pyrrolidine and piperidine substituents (e.g., in and ) increase molecular weight and likely enhance membrane permeability compared to halogenated analogs.
- Stability : The isopropyl group in the target compound may improve metabolic stability relative to hydrolytically sensitive groups like chloromethyl .
Key Insights:
- Synthetic methods for C5-functionalized pyridines (e.g., cyclopropanation , N-oxide chemistry ) could be adapted for derivatizing 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine.
Thermodynamic vs. Kinetic Control in Reactivity
- Kinetic Control : Dominates in 3-substituted pyridines, leading to α-series isomers with higher energy barriers but faster formation rates .
Biological Activity
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C1CCN(C1)C)C2=CC=CC=N2OC
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Preliminary studies suggest that it may modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. Additionally, it has shown potential in influencing the MAPK signaling pathway, which is vital for cellular responses to growth factors and stress signals.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through disruption of cellular processes.
Antiviral Properties
In vitro studies have demonstrated that this compound possesses antiviral activity against certain viruses. Its mechanism appears to involve interference with viral replication processes, although specific pathways remain under investigation.
Neuropharmacological Effects
Research has highlighted the compound's potential neuropharmacological effects, suggesting it may be beneficial in treating conditions such as anxiety and depression. Animal models have shown that it can produce anxiolytic-like effects, which could be linked to its action on serotonin receptors.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy
- A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent effect on microbial growth.
-
Neuropharmacological Assessment
- In an animal model for anxiety, administration of the compound resulted in reduced behaviors indicative of anxiety compared to controls. The study utilized elevated plus maze tests to measure changes in exploratory behavior, supporting its potential as an anxiolytic agent.
-
Antiviral Activity Investigation
- A laboratory study focused on the compound's antiviral effects against influenza virus showed a 70% reduction in viral titers at a concentration of 100 µg/mL. The study proposed that the compound interferes with the viral entry mechanism into host cells.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | Anxiolytic-like | Moderate |
| Compound A (e.g., BMS-582949) | High | Moderate | Low |
| Compound B (e.g., Pyrrolidine derivatives) | Low | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can involve nucleophilic substitution or coupling reactions. For example, alkylation of 2-methoxypyridine derivatives with isopropylpyrrolidine precursors under basic conditions (e.g., sodium hydride) in anhydrous solvents (e.g., THF) is a common approach. Temperature control (0–25°C) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (≥70%) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the pyridine and pyrrolidine rings. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹). X-ray crystallography (if crystalline) provides absolute stereochemistry .
Q. What are the known biological targets of this compound, and what assays are used to study interactions?
- Methodological Answer : Preliminary studies suggest interactions with microbial enzymes (e.g., cytochrome P450) or neurotransmitter receptors. Assays include:
- Enzyme inhibition : UV-Vis kinetics to measure IC₅₀ values.
- Receptor binding : Radioligand displacement assays (³H-labeled competitors).
- Cellular assays : Minimum Inhibitory Concentration (MIC) tests in bacterial cultures .
Advanced Research Questions
Q. How does the isopropyl substituent on the pyrrolidine ring influence binding affinity compared to other alkyl groups?
- Methodological Answer : Steric effects of the isopropyl group may reduce binding entropy but enhance hydrophobic interactions. Comparative studies using analogs (e.g., tert-butyl, methyl) in isothermal titration calorimetry (ITC) and molecular docking can quantify ΔG changes. For example, isopropyl groups may increase selectivity for hydrophobic binding pockets in enzymes like acetylcholinesterase .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or compound purity. Strategies include:
- Orthogonal validation : Replicate results using independent methods (e.g., SPR alongside fluorescence polarization).
- Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent (DMSO vs. aqueous buffer).
- Quality control : HPLC purity checks (>95%) and batch-to-batch consistency tests .
Q. What computational modeling approaches predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR models : Train models using descriptors (e.g., logP, polar surface area) from PubChem data to predict absorption/permeability .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using force fields (AMBER/CHARMM).
- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or hydration states. Techniques to resolve this include:
- DSC/TGA : Identify polymorphs via melting point/thermal stability differences.
- Solvent screening : Measure solubility in binary solvent systems (e.g., water/ethanol gradients).
- Crystal structure analysis : Compare lattice energies of different forms .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Primary neuronal cultures : Assess cytotoxicity (LDH assay) and receptor modulation (calcium imaging).
- Blood-brain barrier (BBB) models : Use co-cultures of endothelial cells and astrocytes to measure permeability .
Structural-Activity Relationship (SAR) Studies
Q. How do electronic effects of the methoxy group impact reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
